molecular formula C10H12ClNO3 B1290628 Ethyl 3-oxo-3-(pyridin-3-yl)propanoate hydrochloride CAS No. 90922-54-6

Ethyl 3-oxo-3-(pyridin-3-yl)propanoate hydrochloride

Cat. No. B1290628
CAS RN: 90922-54-6
M. Wt: 229.66 g/mol
InChI Key: WIYCZVSWXYLAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxo-3-(pyridin-3-yl)propanoate hydrochloride is a chemical compound that belongs to the family of pyridinium salts. It has a molecular weight of 229.66 g/mol and its IUPAC name is ethyl 3-oxo-3-(3-pyridinyl)propanoate . The compound is stored in a sealed, dry environment, preferably in a freezer under -20°C .


Synthesis Analysis

The synthesis of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate involves several steps. One method involves the use of sodium ethanolate and ethyl nicotinate. The reaction is heated to reflux for 16 hours. After the reaction, water is added to the reaction mixture. The aqueous layer is acidified to pH 6 with HCl and extracted with ether. The solvent is then removed in vacuo to give a brown oil which is purified by column chromatography .


Molecular Structure Analysis

The InChI code for Ethyl 3-oxo-3-(pyridin-3-yl)propanoate is 1S/C10H11NO3/c1-2-14-10(13)6-9(12)8-4-3-5-11-7-8/h3-5,7H,2,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Ethyl 3-oxo-3-(pyridin-3-yl)propanoate is a liquid at room temperature . It is stored in a sealed, dry environment, preferably in a freezer under -20°C . The compound has a molecular weight of 229.66 g/mol.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of various pharmacologically active molecules. Its structure, featuring a pyridine ring and an ester group, makes it a versatile precursor for creating compounds that could interact with biological targets. For instance, modifications of the pyridine moiety can lead to derivatives with potential activity against cancer cells .

Biochemistry

Biochemists utilize Ethyl 3-oxo-3-(pyridin-3-yl)propanoate hydrochloride in enzyme studies, particularly in assays involving pyridine nucleotide-dependent enzymes. The compound’s ability to mimic natural substrates or act as an inhibitor allows researchers to probe enzyme mechanisms and discover new biochemical pathways .

Pharmacology

In pharmacological research, this compound has been investigated for its therapeutic properties. Studies have shown that derivatives of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate hydrochloride exhibit anti-gastric cancer activity, suggesting its potential use in developing anti-cancer agents .

Organic Synthesis

Organic chemists value Ethyl 3-oxo-3-(pyridin-3-yl)propanoate hydrochloride for its reactivity in condensation reactions. It serves as a key intermediate in the synthesis of complex organic molecules, including heterocyclic compounds that are prevalent in many pharmaceuticals .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard or reference material in chromatographic analysis and mass spectrometry. Its well-defined structure and properties facilitate the identification and quantification of similar compounds in complex mixtures .

Materials Science

The compound’s unique chemical structure is of interest in materials science for the development of organic electronic materials. Its pyridine core can be incorporated into polymers or small molecules that form the active layer in organic light-emitting diodes (OLEDs) or photovoltaic cells .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, vapor, mist, or gas, avoiding contact with eyes, skin, and clothing, and keeping the container tightly closed .

properties

IUPAC Name

ethyl 3-oxo-3-pyridin-3-ylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c1-2-14-10(13)6-9(12)8-4-3-5-11-7-8;/h3-5,7H,2,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYCZVSWXYLAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CN=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10920063
Record name Ethyl 3-oxo-3-(pyridin-3-yl)propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10920063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-3-(pyridin-3-yl)propanoate hydrochloride

CAS RN

90922-54-6
Record name NSC118783
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118783
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-oxo-3-(pyridin-3-yl)propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10920063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.